molecular formula C21H17N3OS B4894390 (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone

(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone

Cat. No.: B4894390
M. Wt: 359.4 g/mol
InChI Key: YXEFDWKBWBJVIV-UHFFFAOYSA-N
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Description

(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone is a complex organic compound that features a unique structure combining pyridine, thieno[2,3-b]pyridine, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are chosen based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases .

Industry

In industry, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-12-5-6-15(13(2)10-12)19(25)20-18(22)16-7-8-17(24-21(16)26-20)14-4-3-9-23-11-14/h3-11H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEFDWKBWBJVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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